molecular formula C8H8ClNO B146282 3'-Chloroacetanilide CAS No. 588-07-8

3'-Chloroacetanilide

Cat. No.: B146282
CAS No.: 588-07-8
M. Wt: 169.61 g/mol
InChI Key: MUUQHCOAOLLHIL-UHFFFAOYSA-N
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Description

3’-Chloroacetanilide: is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloroacetanilide can be synthesized through the reaction of 3-chloroaniline with acetic anhydride. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of 3’-Chloroacetanilide often involves the use of acid chlorides under metal-free neutral conditions. This method is advantageous due to its eco-friendly nature and ease of product isolation .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Chloroacetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 3’-Chloroacetanilide involves the inhibition of long-chain fatty acid biosynthesis. This inhibition affects cell division and protein synthesis, leading to the death of susceptible organisms. The compound targets specific enzymes involved in these pathways .

Comparison with Similar Compounds

  • 2-Chloroacetanilide
  • 4-Chloroacetanilide
  • N-Phenyl-2-chloroacetamide

Comparison: 3’-Chloroacetanilide is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

N-(3-chlorophenyl)acetamide
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InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
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InChI Key

MUUQHCOAOLLHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID6060420
Record name Acetamide, N-(3-chlorophenyl)-
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Molecular Weight

169.61 g/mol
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Physical Description

Solid; [HSDB] Off-white or beige granules; [Alfa Aesar MSDS]
Record name m-Chloroacetanilide
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Solubility

READILY SOL IN ALC, BENZENE, CARBON DISULFIDE; VERY SLIGHTLY SOL IN PETROLEUM ETHER, SLIGHTLY SOL IN WATER
Record name M-CHLOROACETANILIDE
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Vapor Pressure

0.0000963 [mmHg]
Record name m-Chloroacetanilide
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Color/Form

NEEDLES FROM 50% GLACIAL ACETIC ACID

CAS No.

588-07-8
Record name N-(3-Chlorophenyl)acetamide
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Record name 3'-Chloroacetanilide
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Record name 3'-chloroacetanilide
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Melting Point

77-78 °C
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Synthesis routes and methods I

Procedure details

To a stirred solution of 113.23 g (0.686 mol) of chloral hydrate in 2 liters of water was added 419 g (2.95 mol) of sodium sulfate, followed by a solution prepared from 89.25 g (0.70 mol) of 3-chloroaniline, 62 ml of concentrated hydrochloric acid and 500 ml of water. A thick precipitate formed. To the reaction mixture was then added, with stirring, a solution of 155 g (2.23 mol) of hydroxylamine in 500 ml of water. Stirring was continued and the reaction mixture was warmed slowly and it was maintained between 60 and 75° C. for approximately 6 hours, during which time an additional 1 liter of water had been added to facilitate stirring. The reaction mixture was then cooled and the precipitate was recovered by filtration. The wet solid was dried to give 136.1 g of isonitroso-3-chloroacetanilide.
Quantity
113.23 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
89.25 g
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 3-chloroaniline (10 g, 0.078 mol) was added portionwise acetic anhydride (32 g, 0.314 mol) in such a manner as to keep the temperature of the reaction mixture below 85° C. The reaction mixture was then stirred at 90° C. for 4 hours and then cooled to room temperature. The reaction mixture was then poured carefully into ice water, extracted with ethyl acetate and dried over sodium sulfate. The solvent was removed, yielding 30 g of N-acetyl-3-chloroaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 245 g (1.48 mole) of chloral hydrate and 1.55 kg of anhydrous sodium sulfate in 4 liters of water is added a solution of 171 g (1.34 mole) of 3-chloroaniline in 800 ml of water and 117.5 ml of concentrated hydrochloric acid followed by a solution of 295 g (4.25 mole) of hydroxylamine hydrochloride in 500 ml of water. The resulting suspension is heated to 100°, cooled to room temperature and extracted with 2 liters of ether. The ether extract is stripped and the solid reextracted with 2 liters of ether. The ether extract is stripped and the solid residue air dried to give 193.4 g (73% yield) of isonitroso-3-chloroacetanilide. This is finely pulverized and added in small portions with stirring over a twenty minute interval to 980 ml of concentrated sulfuric acid held at 80°-85°. The reaction mixture is then heated for 15 minutes at 90°- 95°, cooled to room temperature, and poured over cracked ice. The red precipitate is filtered, washed with water and suspended in 2 liters of water and brought into solution by the addition of 390 ml of 3N sodium hydroxide solution. The solution is filtered through Celite and the filtrate carefully adjusted to pH 8.0 with concentrated hydrochloric acid at which point a solution of 39 ml of concentrated hydrochloric acid in 195 ml of water is added. The suspension is stirred for five minutes and filtered, weight 90 g of crude 4-chloroisatin (37% yield based on 3-chloroaniline).
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
1.55 kg
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
117.5 mL
Type
solvent
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloroacetanilide
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3'-Chloroacetanilide
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Reactant of Route 4
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3'-Chloroacetanilide
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3'-Chloroacetanilide
Reactant of Route 6
Reactant of Route 6
3'-Chloroacetanilide
Customer
Q & A

Q1: How is 3'-Chloroacetanilide formed in biological systems?

A: this compound is primarily formed as a metabolite of certain xenobiotics. For instance, it is a biotransformation product of 3-chloroaniline, a compound found in various pesticides and industrial chemicals. Research shows that guppies exposed to 3-chloroaniline produce this compound, demonstrating the acetylation reaction occurring in fish. [] Similarly, rat hepatocytes metabolize 3-chloronitrobenzene into this compound, highlighting the compound's role in xenobiotic detoxification. []

Q2: What is the significance of studying this compound formation in drug metabolism?

A: While not a drug itself, understanding the formation and fate of this compound is crucial when studying the metabolism of drugs that produce 3-chloroaniline as a metabolite. For example, Chlorpropham (CIPC), a widely used herbicide, is metabolized in rat hepatocytes, yielding 3-chloroaniline as a minor metabolite, which can be further transformed into this compound. [, ] This knowledge helps predict potential drug interactions and assess the toxicological profile of parent compounds.

Q3: Are there any analytical techniques specifically used to detect and quantify this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly employed to quantify this compound. In studies investigating Chlorpropham metabolism, researchers successfully utilized reverse-phase HPLC to separate and quantify this compound alongside other metabolites in rat hepatocyte incubations. [] This technique allows for sensitive detection and accurate quantification of the compound in biological matrices.

Q4: What are the potential environmental impacts of this compound?

A: Although limited research directly addresses the environmental fate and ecotoxicological effects of this compound, its presence as a metabolite of various environmental contaminants like 3-chloroaniline raises concerns. [] Further research is needed to elucidate its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. This information is crucial for developing effective environmental monitoring programs and mitigation strategies.

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